D-(-)-Pantolactone

Overview

Description

Pantolactone is a chiral lactone with a five-membered ring structure. It is an important intermediate in the synthesis of pantothenic acid (vitamin B5) and its derivatives, which are used in pharmaceuticals, cosmetics, and as additives in animal feeds . The compound exists in two enantiomeric forms: D-pantolactone and L-pantolactone, with D-pantolactone being the more commonly utilized form in industrial applications .

Mechanism of Action

Target of Action

Pantolactone’s primary target is the enzyme D-lactonase . This enzyme plays a crucial role in the biocatalytic kinetic resolution of D,L-pantoyl lactone, an efficient route to synthesize D-pantolactone .

Mode of Action

Pantolactone interacts with its target, D-lactonase, through a process of biocatalytic kinetic resolution . The recombinant D-lactonase TSDL, expressed in an Escherichia coli host, exhibits high hydrolysis activity and enantioselectivity toward D-pantolactone .

Biochemical Pathways

The biochemical pathway affected by Pantolactone involves the synthesis of D-pantothenic acid and its derivatives . D-Pantolactone is a key chiral intermediate in this synthesis . In the enzymatic resolution process, chiral D-pantotic acid (D-PA) hydrolyzed from D-PL is separated and chemically lactonized to generate chiral D-PL .

Pharmacokinetics

The pharmacokinetics of Pantolactone primarily involve its transformation through enzymatic processes. The reaction conditions of the recombinant TSDL-catalyzed kinetic resolution of D,L-pantolactone have been systematically investigated by whole cell biocatalysis . .

Result of Action

The result of Pantolactone’s action is the production of D-pantoic acid , a key ingredient in pharmaceuticals and useful additives for animal feed . This is achieved through a preparative-scale reaction under optimized reaction conditions .

Action Environment

The action of Pantolactone can be influenced by various environmental factors. For instance, the reaction conditions of the recombinant TSDL-catalyzed kinetic resolution of D,L-pantolactone was systematically investigated by whole cell biocatalysis . .

Biochemical Analysis

Biochemical Properties

Pantolactone plays a crucial role in biochemical reactions, particularly in the synthesis of D-pantothenic acid. It interacts with various enzymes, including lactonases and dehydrogenases. For instance, D-lactonase catalyzes the hydrolysis of D-pantolactone to D-pantoic acid, a precursor for D-pantothenic acid . Additionally, L-pantolactone dehydrogenase converts L-pantolactone to ketopantolactone, which can then be reduced to D-pantolactone by conjugated polyketone reductase .

Cellular Effects

Pantolactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of D-pantothenic acid, which is essential for the production of coenzyme A, a critical molecule in cellular metabolism . The presence of pantolactone can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular functions and energy production .

Molecular Mechanism

At the molecular level, pantolactone exerts its effects through specific binding interactions with enzymes. For example, D-lactonase binds to D-pantolactone and catalyzes its hydrolysis to D-pantoic acid . Similarly, L-pantolactone dehydrogenase binds to L-pantolactone and converts it to ketopantolactone, which is then reduced to D-pantolactone by conjugated polyketone reductase . These interactions are crucial for the synthesis of D-pantothenic acid and its derivatives.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pantolactone can change over time due to its stability and degradation. Studies have shown that pantolactone is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy in biochemical reactions . Long-term studies have indicated that pantolactone can have sustained effects on cellular functions, particularly in the synthesis of D-pantothenic acid .

Dosage Effects in Animal Models

The effects of pantolactone vary with different dosages in animal models. At low doses, pantolactone has been shown to enhance the synthesis of D-pantothenic acid without causing adverse effects . At high doses, pantolactone can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of pantolactone.

Metabolic Pathways

Pantolactone is involved in several metabolic pathways, primarily in the synthesis of D-pantothenic acid. It interacts with enzymes such as lactonases and dehydrogenases, which catalyze its conversion to D-pantoic acid and ketopantolactone . These metabolic pathways are essential for the production of coenzyme A, a critical molecule in cellular metabolism.

Transport and Distribution

Within cells and tissues, pantolactone is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of pantolactone to various cellular compartments where it can participate in biochemical reactions . The distribution of pantolactone within cells can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

Pantolactone is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that pantolactone is directed to the appropriate cellular compartments where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pantolactone can be synthesized through the chemical condensation of pantoic acid lactone and 3-aminopropanol . Another efficient method involves the optical resolution of racemic pantolactone using lactonohydrolase enzymes . The enzymatic process is preferred due to its economic and environmental advantages over chemical methods .

Industrial Production Methods

The industrial production of D-pantolactone often involves the biocatalytic kinetic resolution of racemic pantolactone using specific lactonases . For example, the recombinant D-lactonase TSDL expressed in Escherichia coli has shown high hydrolysis activity and enantioselectivity towards D-pantolactone . The optimized reaction conditions for this process include a temperature of 40°C and a pH of 7.0 .

Chemical Reactions Analysis

Types of Reactions

Pantolactone undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by lactonases to produce pantoic acid.

Reduction: Conversion of ketopantolactone to D-pantolactone using enzymes like conjugated polyketone reductase.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using lactonases at pH 7.0 and 40°C.

Reduction: Enzymatic reduction using glucose dehydrogenase and glucose for coenzyme regeneration.

Major Products

Hydrolysis: Pantoic acid.

Reduction: D-pantolactone.

Scientific Research Applications

Pantolactone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

L-pantolactone: The enantiomer of D-pantolactone, less commonly used in industrial applications.

Ketopantolactone: An intermediate in the reduction of L-pantolactone to D-pantolactone.

Uniqueness

D-pantolactone is unique due to its high enantioselectivity and efficiency in the production of vitamin B5 and its derivatives . The enzymatic processes used for its production are more sustainable and environmentally friendly compared to chemical methods .

Biological Activity

D-(-)-Pantolactone is a chiral compound that serves as an important intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic processes, and potential applications in pharmaceuticals.

This compound is a lactone form of pantothenic acid and plays a crucial role in various biological processes. Its significance lies not only in its function as a precursor to essential vitamins but also in its potential therapeutic applications, particularly as a fatty acid synthase (FAS) inhibitor.

2.1 Enzymatic Deracemization

Recent studies have demonstrated the feasibility of using biocatalysts for the efficient deracemization of D,L-pantolactone to produce this compound with high optical purity. A three-enzyme cascade involving L-pantolactone dehydrogenase (LPLDH), conjugated polyketone reductase (CPR), and glucose dehydrogenase (GDH) has been optimized for this purpose. The engineered E. coli strains expressing these enzymes achieved an enantiomeric excess (e.e.) of over 98% after 36 hours of reaction time, highlighting the efficiency of this method .

| Enzyme | Source Organism | e.e. (%) | Reaction Time (h) |

|---|---|---|---|

| LPLDH | AmeLPLDH | 88.1 | 36 |

| CPR | ZpaCPR | - | - |

| GDH | BsGDH | - | - |

2.2 Microbial Fermentation

Microbial fermentation methods utilizing various fungi such as Fusarium, Aspergillus, and Rhizopus have also been explored for the production of this compound from D,L-pantolactone. These microorganisms exhibit lactone-hydrolyzing capabilities that facilitate the conversion of D,L-pantolactone into D-pantoic acid, which can then be lactonized to yield D-pantolactone .

3.1 Fatty Acid Synthase Inhibition

This compound has been identified as a component in novel series of FAS inhibitors, which are being investigated for their potential in treating obesity. The synthesized compounds containing the this compound moiety demonstrated moderate inhibitory activity against mouse FAS, suggesting that this compound could play a significant role in metabolic regulation .

3.2 Case Studies

A study published in PubMed highlighted the synthesis and biological evaluation of compounds featuring this compound, emphasizing its role in inhibiting fatty acid synthesis pathways. The results indicated that specific derivatives exhibited promising activity, warranting further investigation into their pharmacological properties .

4. Conclusion

This compound is not only an essential intermediate for vitamin synthesis but also holds significant promise as a therapeutic agent due to its biological activities, particularly as an FAS inhibitor. Ongoing research into its enzymatic production and biological applications will likely enhance its utility in pharmaceuticals.

Properties

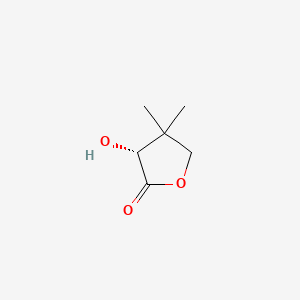

IUPAC Name |

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERHXTVXHNVDKA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(=O)[C@@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881249 | |

| Record name | D-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-04-2 | |

| Record name | D-Pantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Pantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-β,β-dimethyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pantolactone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J288D7O0JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pantolactone has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. []

A: Both D-pantolactone and L-pantolactone exhibit a stable plastic crystal phase between 62.0 and 91.6°C. Interestingly, DL-pantolactone exists in this plastic crystal phase at room temperature. This unusual behavior was determined through thermal analysis and spectroscopic studies. []

A: Infrared and 1H-NMR spectroscopy studies reveal that pantolactone forms cyclic dimers in nonpolar solvents like carbon tetrachloride, primarily driven by hydrogen bonding. The association constant for homochiral dimerization (e.g., R-R or S-S) is half that of heterochiral dimerization (R-S), indicating no significant preference for pairing between enantiomers. []

A: Besides traditional methods like chiral gas chromatography, a novel approach using molecular rotational resonance spectroscopy has been developed. This method distinguishes pantolactone enantiomers through complexation with a chiral tag molecule, creating diastereomeric complexes with distinct spectral signatures. []

A: Currently, biological fermentation and chemical synthesis are the dominant methods for producing enantioenriched pantolactone. []

A: The conventional method involves a resolution process of the racemic mixture. This process often employs enzymatic resolution using D-pantolactone hydrolase, which selectively hydrolyzes D-pantolactone, enabling separation from the L-enantiomer. [, ]

ANone: Several alternative methods are being explored, including:

- Asymmetric hydrogenation of ketopantolactone: This approach utilizes chiral catalysts, often transition metal complexes, to selectively reduce ketopantolactone to D-pantolactone. [, ]

- Asymmetric aldol reaction: This method uses chiral catalysts, including transition metal complexes and organocatalysts, to facilitate the aldol reaction between glyoxylate and isobutyraldehyde, yielding D-pantolactone. [, ]

- Biocatalytic kinetic resolution: This method employs enzymes like D-lactonase to selectively hydrolyze D-pantolactone from the racemic mixture. [, ]

- Chemoenzymatic synthesis: This combines an organocatalytic asymmetric aldol reaction with an enzymatic biotransformation, usually involving an alcohol dehydrogenase, to synthesize D-pantolactone. []

A: Ionic liquids, specifically polyether alkyl guanidine salt ionic liquids, can act as a medium for the asymmetric hydrogenation of ketopantolactone. These liquids can immobilize the chiral catalyst, simplifying its separation and recycling, and enabling multiple reaction cycles without significant loss in conversion rate or stereoselectivity. []

A: D-lactonase exhibits high stereoselectivity towards D-pantolactone, catalyzing its hydrolysis to D-pantoic acid. This enzyme is employed in biocatalytic kinetic resolution processes to separate D-pantolactone from the racemic mixture. [, ]

A: Engineered Escherichia coli strains expressing recombinant enzymes like conjugated polyketone reductase (CduCPR) and glucose dehydrogenase (BsuGDH) have shown promise in D-pantolactone production. CduCPR catalyzes the reduction of ketopantolactone to D-pantolactone, while BsuGDH enables coenzyme NADPH regeneration, creating a self-sufficient biocatalytic system. []

A: Implementing a fed-batch biphasic reaction system can significantly improve D-pantolactone production. A biphasic system containing dichloromethane minimizes spontaneous hydrolysis of the substrate ketopantolactone, while the fed-batch approach allows for continuous substrate addition, enhancing overall yield. []

A: Directed evolution techniques, such as error-prone PCR and DNA shuffling, have been successfully applied to enhance the catalytic activity and stability of D-lactonohydrolase, particularly under low pH conditions, making it more suitable for large-scale D-pantothenic acid production. []

ANone: D-Pantolactone serves as a crucial chiral intermediate in the synthesis of:

- D-pantothenic acid (vitamin B5): This essential nutrient plays a vital role in various metabolic processes and is widely used in the pharmaceutical and food industries. [, ]

- D-panthenol: This provitamin of pantothenic acid finds applications in cosmetics and pharmaceuticals due to its moisturizing and wound-healing properties. []

A: The diastereoselective reactions of pantolactone derivatives, particularly α-substituted γ-lactols, with organometallic reagents like 2-lithio-1,3-dithiane, offer valuable insights for controlling stereochemistry in organic synthesis. These findings can be applied to develop new strategies for synthesizing complex molecules with defined stereocenters. []

ANone: Ongoing research on pantolactone focuses on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.